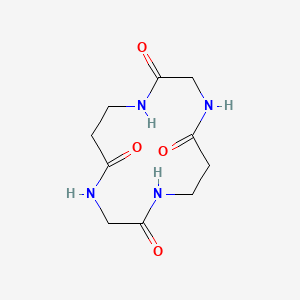![molecular formula C7H12N2O2S B15347840 1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione CAS No. 97605-73-7](/img/structure/B15347840.png)
1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione is a heterocyclic compound that includes a piperazine ring substituted with a 2-(methylsulfanyl)ethyl group at the 1-position and a keto group at the 2,5-positions. The presence of sulfur and oxygen in this structure contributes to its diverse reactivity and potential utility in various chemical and biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione typically involves a series of well-planned organic reactions. A common approach begins with the alkylation of piperazine with 2-(methylsulfanyl)ethyl halide. The reaction is usually conducted in the presence of a base such as sodium hydride or potassium carbonate, at an elevated temperature to facilitate the substitution. This intermediate is then oxidized using agents like chromium trioxide or potassium permanganate to introduce the keto groups at the 2,5-positions.
Industrial Production Methods
For industrial-scale production, flow chemistry techniques might be employed to ensure consistent yield and purity. This approach leverages continuous reactors where the reactants are constantly supplied and the products are continuously removed, minimizing the formation of by-products and optimizing reaction conditions for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: : The sulfur-containing side chain can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid.
Reduction: : The keto groups can be reduced to alcohols using reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the positions activated by the electron-withdrawing carbonyl groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acetic acid, meta-chloroperoxybenzoic acid.
Reduction: : Lithium aluminium hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: : Alkyl halides in the presence of a strong base like sodium hydride or potassium carbonate.
Major Products Formed
The primary products of these reactions depend on the specific reagents and conditions used. Oxidation of the sulfur moiety yields sulfoxides or sulfones, while reduction of the keto groups results in the corresponding diols. Substitution reactions typically produce a variety of alkylated derivatives, which can be further manipulated for diverse applications.
Aplicaciones Científicas De Investigación
1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione has found applications in several scientific research fields:
Chemistry: : Used as a building block for more complex molecules, facilitating the synthesis of pharmaceuticals and fine chemicals.
Biology: : Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: : Explored for its therapeutic potential, particularly in the development of novel antibiotics and anti-inflammatory agents.
Industry: : Applied in materials science for the synthesis of polymers with unique properties.
Mecanismo De Acción
The biological activity of 1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione is primarily due to its interaction with specific molecular targets. It binds to enzymes and receptors, modulating their activity by influencing the binding of natural substrates or inhibitors. The compound's unique structure allows it to interfere with metabolic pathways, leading to its diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxyethyl)piperazine-2,5-dione: : Lacks the sulfur moiety, which significantly alters its chemical reactivity and biological activity.
1-(2-Aminoethyl)piperazine-2,5-dione: : Contains an amino group instead of a methylsulfanyl group, resulting in different pharmacological properties.
1-(2-Methoxyethyl)piperazine-2,5-dione: : The methoxy group introduces different steric and electronic effects compared to the methylsulfanyl group.
Uniqueness
The presence of the methylsulfanyl group in 1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione imparts unique electronic and steric properties, enhancing its chemical versatility and biological activity compared to its analogs. This uniqueness makes it a valuable target for continued research and application across various scientific disciplines.
In essence, this compound stands out for its multifaceted applications and potential for future discoveries. What do you think?
Propiedades
Número CAS |
97605-73-7 |
|---|---|
Fórmula molecular |
C7H12N2O2S |
Peso molecular |
188.25 g/mol |
Nombre IUPAC |
1-(2-methylsulfanylethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C7H12N2O2S/c1-12-3-2-9-5-6(10)8-4-7(9)11/h2-5H2,1H3,(H,8,10) |
Clave InChI |
SAVNNFDCALBHFJ-UHFFFAOYSA-N |
SMILES canónico |
CSCCN1CC(=O)NCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



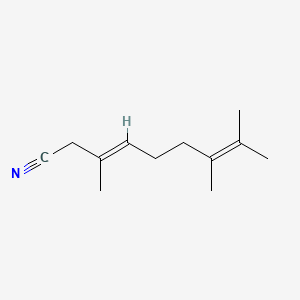
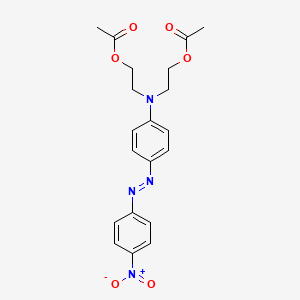
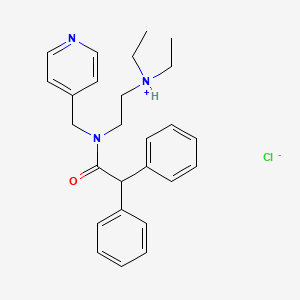
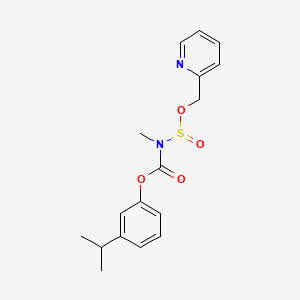
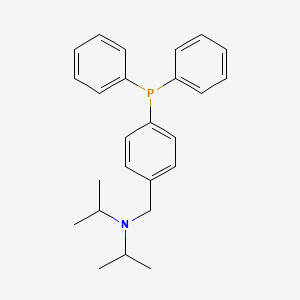
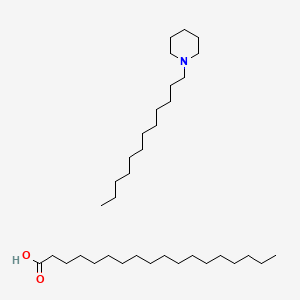
![2-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]ethylamino]ethanol](/img/structure/B15347817.png)
![N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide;dihydrochloride](/img/structure/B15347828.png)
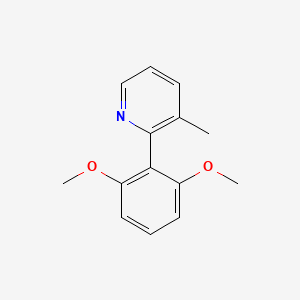
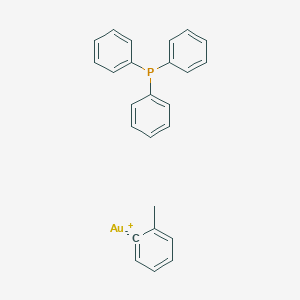
![[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15347847.png)
